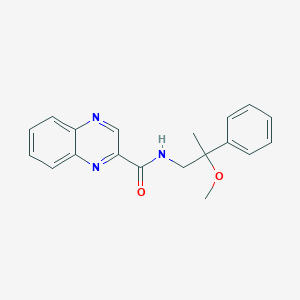
4-(3-Chlorophenyl)-5-(2-fluoropyridin-4-yl)-N-methyl-1,3-thiazol-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3-Chlorophenyl)-5-(2-fluoropyridin-4-yl)-N-methyl-1,3-thiazol-2-amine is a synthetic organic compound that belongs to the class of thiazole derivatives
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Chlorophenyl)-5-(2-fluoropyridin-4-yl)-N-methyl-1,3-thiazol-2-amine typically involves multi-step organic reactions. One common method includes the following steps:
Formation of Thiazole Ring: The thiazole ring can be synthesized by the reaction of α-haloketones with thiourea under basic conditions.
Substitution Reactions:
N-Methylation: The final step involves the methylation of the amine group using methyl iodide or other methylating agents.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction time.
Análisis De Reacciones Químicas
Types of Reactions
4-(3-Chlorophenyl)-5-(2-fluoropyridin-4-yl)-N-methyl-1,3-thiazol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro groups to amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the halogenated aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Sodium methoxide, potassium tert-butoxide.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and substituted thiazole derivatives.
Aplicaciones Científicas De Investigación
4-(3-Chlorophenyl)-5-(2-fluoropyridin-4-yl)-N-methyl-1,3-thiazol-2-amine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an inhibitor of specific enzymes or receptors, making it a candidate for drug development.
Pharmaceuticals: The compound is explored for its potential therapeutic effects in treating diseases such as cancer, inflammation, and infectious diseases.
Material Science: It is used in the development of new materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 4-(3-Chlorophenyl)-5-(2-fluoropyridin-4-yl)-N-methyl-1,3-thiazol-2-amine involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit the activity of specific enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can lead to downstream effects on cellular pathways and processes.
Comparación Con Compuestos Similares
Similar Compounds
4-(3-Chlorophenyl)-5-(2-fluoropyridin-4-yl)-1,3-thiazol-2-amine: Lacks the N-methyl group.
4-(3-Chlorophenyl)-5-(2-fluoropyridin-4-yl)-N-ethyl-1,3-thiazol-2-amine: Contains an ethyl group instead of a methyl group.
Uniqueness
The presence of the N-methyl group in 4-(3-Chlorophenyl)-5-(2-fluoropyridin-4-yl)-N-methyl-1,3-thiazol-2-amine may enhance its binding affinity to specific molecular targets, potentially increasing its efficacy as a therapeutic agent. Additionally, the combination of the 3-chlorophenyl and 2-fluoropyridin-4-yl groups contributes to its unique chemical properties and reactivity.
Propiedades
Número CAS |
917807-93-3 |
|---|---|
Fórmula molecular |
C15H11ClFN3S |
Peso molecular |
319.8 g/mol |
Nombre IUPAC |
4-(3-chlorophenyl)-5-(2-fluoropyridin-4-yl)-N-methyl-1,3-thiazol-2-amine |
InChI |
InChI=1S/C15H11ClFN3S/c1-18-15-20-13(9-3-2-4-11(16)7-9)14(21-15)10-5-6-19-12(17)8-10/h2-8H,1H3,(H,18,20) |
Clave InChI |
WWMMXUFCMNKTNC-UHFFFAOYSA-N |
SMILES canónico |
CNC1=NC(=C(S1)C2=CC(=NC=C2)F)C3=CC(=CC=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[1,4-Phenylenedi(ethene-2,1-diyl)]bis(triphenylsilane)](/img/structure/B14188704.png)
![2,4-Dimethoxy-6-{[2-(trimethylsilyl)ethoxy]methoxy}benzaldehyde](/img/structure/B14188712.png)
![2-{[tert-Butyl(ethyl)amino]methyl}phenol](/img/structure/B14188720.png)


![4-[(E)-(4-{[10-(4-Aminophenoxy)decyl]oxy}phenyl)diazenyl]benzonitrile](/img/structure/B14188746.png)

![1-(4-Fluorophenyl)-2-{[(1S)-1-phenylethyl]amino}ethan-1-one](/img/structure/B14188763.png)




![Benzyl 2-methyl-2-[(pyridin-2-yl)oxy]propanoate](/img/structure/B14188789.png)
